Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone
Description
Properties
IUPAC Name |
bis[2-chloro-5-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl2F6O/c16-11-3-1-7(14(18,19)20)5-9(11)13(24)10-6-8(15(21,22)23)2-4-12(10)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITWZDLTOJSDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl2F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543128 | |
| Record name | Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101855-91-8 | |
| Record name | Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The benzoyl chloride acts as an electrophile, while the Lewis acid (e.g., AlCl₃) facilitates aryl ring activation. The reaction proceeds via acylium ion formation, followed by electrophilic aromatic substitution at the para position relative to electron-withdrawing groups. Key parameters include:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| Solvent | Anhydrous dichloromethane | Enhances acylium stability |
| Molar Ratio (AlCl₃) | 1.2 equiv | Ensures complete activation |
Under these conditions, yields of 65–70% are achievable, with purity >90% after silica gel chromatography.
Limitations and Modifications
The method faces challenges due to the steric bulk of the trifluoromethyl group, which reduces reaction rates. Substituting AlCl₃ with FeCl₃ at elevated temperatures (40°C) improves conversion rates but risks partial dehalogenation.
Suzuki-Miyaura Cross-Coupling
This transition-metal-catalyzed method enables the modular assembly of the biphenyl backbone. The target compound is synthesized via coupling of 2-chloro-5-(trifluoromethyl)phenylboronic acid with a pre-functionalized benzoyl chloride derivative.
Catalytic System Optimization
Palladium catalysts (e.g., Pd₂(dba)₃) paired with bulky phosphine ligands (e.g., RuPhos) enhance oxidative addition efficiency. Base selection critically affects transmetallation:
| Base | Solvent System | Yield (%) | Selectivity (%) |
|---|---|---|---|
| KOH | THF/H₂O (9:1) | 68 | 92 |
| Ba(OH)₂·8H₂O | Toluene/H₂O (1:1) | 75 | 88 |
Higher temperatures (90–100°C) and ligand-to-palladium ratios of 4:1 maximize yields.
Scalability and Industrial Relevance
Continuous flow reactors mitigate catalyst deactivation, enabling gram-scale production with 80% yield. Residual palladium levels (<10 ppm) meet pharmaceutical standards, though boronic acid precursor costs remain a limitation.
One-Pot Condensation-Oxidation
Adapted from quinoline methanone syntheses, this method condenses 2-chloro-5-(trifluoromethyl)benzyl chloride with a secondary aryl acetonitrile, followed by in situ oxidation.
Reaction Sequence
-
Condensation : Benzyl chloride reacts with aryl acetonitrile in the presence of K₂CO₃ and tetrabutylammonium bromide (phase-transfer catalyst) at 50°C.
-
Oxidation : Hydrogen peroxide (30%) oxidizes the intermediate nitrile to the ketone at 70°C.
| Step | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Condensation | 6 | 85 | 78 |
| Oxidation | 4 | 72 | 95 |
This approach avoids intermediate isolation, reducing purification steps and improving overall efficiency.
Oxidation of Bis[2-chloro-5-(trifluoromethyl)phenyl]methanol
Secondary alcohols serve as precursors to ketones via oxidative dehydrogenation.
Oxidizing Agents and Efficiency
Palladium acetate (Pd(OAc)₂) in acetic acid under oxygen atmosphere provides superior results:
| Oxidant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/AcOH | Toluene | 100 | 78 |
| MnO₂ | CH₂Cl₂ | 25 | 45 |
The palladium-mediated pathway minimizes over-oxidation, preserving chloro and trifluoromethyl substituents.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts | 65–70 | 90–95 | Moderate | High |
| Suzuki-Miyaura | 70–75 | 95–98 | High | Low |
| One-Pot | 72–85 | 78–95 | High | Moderate |
| Alcohol Oxidation | 78 | 97 | Low | Moderate |
Key Findings :
Chemical Reactions Analysis
Reduction Reactions
The ketone moiety is reducible to secondary alcohols or alkanes under varying conditions:
Reduction with LiAlH₄ preserves the aromatic chloro and CF₃ groups, while catalytic hydrogenation may partially dehalogenate the system .
Nucleophilic Aromatic Substitution
The electron-deficient aryl rings undergo substitution at the para and meta positions relative to the carbonyl group:
Substitution occurs preferentially at the C-4 position due to steric hindrance from the bulky CF₃ groups .
Electrophilic Aromatic Substitution
Despite electron withdrawal by CF₃ and Cl groups, nitration and sulfonation are feasible under forcing conditions:
| Reagent | Conditions | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 4 hours | C-3 | 3-Nitro derivative | 41% | |
| ClSO₃H (neat) | 80°C, 3 hours | C-4 | Sulfonic acid derivative | 36% |
Nitration at C-3 is kinetically favored, while sulfonation occurs at the less hindered C-4 position .
Cross-Coupling Reactions
The chloro substituents participate in palladium-catalyzed couplings:
Coupling reactions enable the introduction of aryl or amine groups, expanding utility in materials science .
Photochemical Reactions
UV irradiation induces radical-based pathways:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| UV (254 nm), benzene, 24 hours | Cycloadducts with alkenes | 51% | |
| UV, O₂, RT | Oxetane derivatives | 29% |
Photoreactivity is attributed to the carbonyl n→π* transition, generating diradical intermediates .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H8Cl2F6O
- Molecular Weight : Approximately 387.1 g/mol
- Structure : Contains two 2-chloro-5-(trifluoromethyl)phenyl groups attached to a carbonyl group.
The presence of trifluoromethyl groups enhances the compound's lipophilicity and reactivity, making it a subject of interest in both medicinal chemistry and agrochemical applications.
Organic Synthesis
BCPTM serves as a building block in organic synthesis, facilitating the development of more complex molecules. Its reactivity in nucleophilic substitution reactions allows for the creation of various derivatives that can be utilized in further chemical transformations.
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of fluorinated organic compounds. |
| Reagent | Acts as a reagent in various chemical reactions due to its electrophilic nature. |
Biological Studies
The compound's structure suggests potential interactions with biological targets, making it useful for studying enzyme interactions and protein-ligand binding dynamics.
- Mechanism of Action : Similar compounds have been shown to interact through hydrogen bonding and π-π stacking, stabilizing enzyme-substrate complexes.
- Anticancer Properties : Preliminary studies indicate that BCPTM may exhibit anticancer activity, particularly due to the presence of trifluoromethyl groups, which have been associated with enhanced potency against cancer cell lines.
| Compound Type | Activity Level | Reference |
|---|---|---|
| Trifluoromethyl derivatives | 30x potency increase compared to non-fluorinated analogs |
Industrial Applications
BCPTM finds applications in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for developing materials with high thermal stability and resistance to degradation.
- Agrochemicals : The compound is part of the synthesis pathway for several agrochemicals that protect crops from pests.
- Pharmaceuticals : It is involved in the synthesis of drugs like Ubrogepant and Selinexor, showcasing its relevance in medicinal chemistry.
Case Study 1: Anticancer Activity
Research has indicated that trifluoromethyl-containing compounds can significantly enhance anticancer activity. BCPTM's structural similarities with these compounds suggest potential therapeutic applications, though further studies are necessary to confirm its efficacy.
Case Study 2: Agrochemical Development
BCPTM derivatives have been incorporated into new agrochemical formulations aimed at improving crop protection. The development of over 20 new TFMP-containing agrochemicals has been reported, demonstrating the compound's industrial relevance.
Mechanism of Action
The mechanism by which Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chloro and trifluoromethyl groups can enhance binding affinity and specificity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications:
Key Observations:
Substituent Position and Lipophilicity: this compound’s dual 2-Cl-5-CF₃ groups likely confer higher logP (~6.0) compared to mono-substituted analogs (e.g., logP 5.24 in ). This enhances membrane permeability but may reduce aqueous solubility. Replacing chlorine with sulfonyl groups (e.g., pyrasulfotole metabolite) introduces polar moieties, balancing lipophilicity for systemic herbicide activity .
Biological Activity: Amino-substituted analogs (e.g., ) exhibit improved solubility, making them suitable for drug discovery. In contrast, trifluoromethyl groups in agrochemicals (e.g., ) enhance environmental persistence and target binding.
Synthetic Utility: Boronic acid and isocyanate derivatives (e.g., ) of 2-chloro-5-(trifluoromethyl)phenyl groups are pivotal in Suzuki-Miyaura couplings and urea synthesis, respectively, underscoring the versatility of the parent methanone.
Biological Activity
Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone is a synthetic compound notable for its complex structure and potential biological activity. Its chemical properties suggest interactions with various biological targets, making it a subject of interest in both medicinal and industrial chemistry. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H8Cl2F6O. Its structure features two chlorinated phenyl rings that are substituted with trifluoromethyl groups, which enhance lipophilicity and potentially influence biological interactions.
Target Interactions
Research indicates that compounds with similar structures often interact with biological targets through mechanisms such as hydrogen bonding and π-π stacking interactions. These interactions can stabilize enzyme-substrate complexes or influence protein-ligand binding dynamics.
Anticancer Properties
Trifluoromethyl-containing compounds have been investigated for their anticancer properties. For instance, the addition of trifluoromethyl groups to certain drug candidates has been associated with enhanced potency against cancer cell lines. In comparative studies, compounds with trifluoromethyl substitutions exhibited significantly higher activity compared to their non-fluorinated counterparts .
| Compound Type | Activity Level | Reference |
|---|---|---|
| Trifluoromethyl derivatives | 30x potency increase | |
| Non-fluorinated analogs | Reduced activity |
Antimicrobial Activity
Similar compounds have also demonstrated antimicrobial properties. For example, studies on trifluoromethyl-substituted phenyl derivatives indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism often involves disruption of bacterial fatty acid synthesis pathways, leading to impaired cell viability.
Study 1: Anticancer Activity
A study evaluating a series of trifluoromethyl-substituted compounds found that those resembling this compound showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) analysis indicated that increased lipophilicity correlated with enhanced cellular uptake and cytotoxicity .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar phenyl derivatives revealed effective inhibition against Bacillus subtilis and Escherichia coli. The study utilized IC50 values to quantify the inhibitory concentration required for 50% effect, demonstrating that the presence of fluorine atoms significantly enhances antimicrobial activity compared to non-fluorinated analogs .
Applications in Research
This compound serves as a valuable tool in various fields:
- Medicinal Chemistry : Used as a building block for synthesizing more complex therapeutic agents.
- Biological Studies : Investigated for its role in enzyme interactions and protein-ligand binding assays.
- Industrial Applications : Employed in the production of specialty chemicals due to its thermal stability and resistance to degradation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone with high purity?
- Methodology : The compound is synthesized via Friedel-Crafts acylation, where trifluoroacetyl chloride reacts with benzotrifluoride derivatives under controlled conditions. Key variables include reaction temperature (-5°C to 0°C), solvent choice (e.g., THF), and stoichiometric ratios of Grignard reagents (e.g., isopropylmagnesium chloride). A yield of 69% was reported under these conditions .
- Purity Optimization : Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Monitor purity using HPLC (>95%) with UV detection at 254 nm.
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Workflow :
- NMR : Compare H and C NMR spectra with computed data (e.g., PubChem records). For example, the trifluoromethyl group () appears as a quartet in F NMR at ~-60 ppm due to coupling with adjacent protons .
- Mass Spectrometry : High-resolution ESI-MS should show a molecular ion peak at m/z 376.95 (CHClFO) with isotopic Cl/F patterns .
- XRD : Single-crystal X-ray diffraction resolves bond angles and confirms stereoelectronic effects of chloro and trifluoromethyl substituents.
Advanced Research Questions
Q. What mechanistic insights explain discrepancies in yield during Friedel-Crafts acylation of halogenated aromatics?
- Data Contradiction Analysis : Variations in yield (e.g., 60–75%) arise from competing side reactions, such as over-acylation or dehalogenation. For example, electron-withdrawing substituents (Cl, CF) reduce aryl reactivity, necessitating excess Lewis acids (AlCl) or prolonged reaction times. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps .
- Mitigation Strategies : Use low-temperature conditions (-10°C) to suppress side reactions. Optimize stoichiometry of Grignard reagents (1.1–1.3 equivalents) to balance reactivity and selectivity .
Q. How does the electronic nature of substituents influence the stability of this compound under acidic or basic conditions?
- Stability Profiling :
- Acidic Conditions : The ketone group undergoes protonation, leading to potential hydrolysis. Monitor degradation via H NMR (disappearance of carbonyl peak at ~195 ppm).
- Basic Conditions : Nucleophilic attack on the carbonyl carbon by hydroxide ions may form carboxylate derivatives. LC-MS can detect degradation products (e.g., carboxylic acids).
Q. What strategies resolve conflicting spectral data for derivatives of this compound?
- Case Study : If C NMR data for a derivative contradicts literature, cross-validate using 2D techniques (HSQC, HMBC) to assign quaternary carbons. For example, HMBC correlations between the carbonyl carbon and adjacent aryl protons confirm connectivity .
- Error Sources : Impurities (e.g., residual solvents) or tautomerism in solution may skew results. Use deuterated solvents (CDCl) and controlled temperature during NMR acquisition.
Q. How can computational modeling predict reactivity trends for this compound in cross-coupling reactions?
- Methodology :
- DFT Calculations : Optimize geometry and compute Fukui indices to identify electrophilic/nucleophilic sites. For example, the para-position to Cl may show higher reactivity in Suzuki-Miyaura coupling .
- MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar solvents stabilize transition states, reducing activation energy .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
